molecular formula C27H25ClF3N3O2 B1681927 塔拉纳班特 CAS No. 701977-09-5

塔拉纳班特

货号 B1681927
CAS 编号: 701977-09-5
分子量: 516 g/mol
InChI 键: QLYKJCMUNUWAGO-GAJHUEQPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Taranabant (codenamed MK-0364) is a cannabinoid receptor type 1 (CB 1) inverse agonist that was investigated as a potential treatment for obesity due to its anorectic effects . It was discovered by Merck & Co .


Synthesis Analysis

The synthesis of Taranabant has been reported in the literature. The previously employed synthesis exhibited a number of shortcomings for continuing development, and an improved synthesis of the target molecule that is suitable for large-scale implementation has been reported . This improved synthesis involves the palladium-catalyzed amidation of an enol tosylate, which affords a stereodefined tetrasubstituted enamide. Asymmetric hydrogenation of this enamide then provides the target molecule .


Molecular Structure Analysis

Taranabant has a complex molecular structure with a molar mass of 515.96 g/mol . Its IUPAC name is N - [ (2 S ,3 S )-4- (4-chlorophenyl)-3- (3-cyanophenyl)-2-butanyl]-2-methyl-2- { [5- (trifluoromethyl)-2-pyridinyl]oxy}propanamide .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Taranabant include palladium-catalyzed amidation and asymmetric hydrogenation . These reactions are crucial for the formation of the tetrasubstituted enamide structure of Taranabant .

科学研究应用

Taranabant: A Comprehensive Analysis of Scientific Research Applications

Weight Management and Obesity Treatment: Taranabant has been studied for its potential use in weight management and the treatment of obesity. Clinical trials have assessed the safety and efficacy of taranabant at various doses, with higher doses leading to greater weight loss efficacy compared to lower doses. The compound acts as an inverse agonist for the cannabinoid-1 (CB1) receptor, which is thought to play a role in appetite regulation and energy balance .

Pharmacological Evaluation: Pharmacologically, taranabant has been evaluated for its binding affinity and antagonistic effects on the CB1 receptor. It has shown robust effects in antagonizing certain cannabinoid-induced activities, suggesting its potential for further research in pharmacological applications .

Mechanism of Action in CNS: The central nervous system (CNS) site of action of taranabant is well-established, with brain receptor occupancy studies confirming its activity at this level. Understanding its mechanism of action in the CNS could lead to insights into how it affects processes like appetite control .

Structural Insights: Research into the structural aspects of taranabant has revealed details about its interaction with cannabinoid receptors. High-resolution crystal structures have provided insights into how taranabant binds to the CB1 receptor, which could inform the design of new therapeutic agents .

Potential Therapeutic Applications: While the primary focus has been on weight management, the action of taranabant on CB1 receptors suggests it could have broader therapeutic applications. Further research could explore its potential in treating other conditions associated with CB1 receptor activity.

Safety Profile Assessment: An important aspect of scientific research into taranabant is assessing its safety profile. Clinical trials have been conducted to determine acceptable safety levels for human use, which is crucial for any potential pharmaceutical application .

安全和危害

Clinical trials have shown that Taranabant has some side effects. The incidence of adverse experiences classified in the gastrointestinal, nervous, psychiatric, cutaneous, and vascular organ systems were generally observed to be dose-related with Taranabant . Due to these side effects, Merck stopped its phase III clinical trials with the drug .

属性

IUPAC Name

N-[(2S,3S)-4-(4-chlorophenyl)-3-(3-cyanophenyl)butan-2-yl]-2-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]oxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClF3N3O2/c1-17(34-25(35)26(2,3)36-24-12-9-21(16-33-24)27(29,30)31)23(14-18-7-10-22(28)11-8-18)20-6-4-5-19(13-20)15-32/h4-13,16-17,23H,14H2,1-3H3,(H,34,35)/t17-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLYKJCMUNUWAGO-GAJHUEQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)NC(=O)C(C)(C)OC3=NC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)NC(=O)C(C)(C)OC3=NC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60220464
Record name Taranabant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60220464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Taranabant

CAS RN

701977-09-5
Record name Taranabant
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=701977-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Taranabant [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0701977095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Taranabant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06624
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Taranabant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60220464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 701977-09-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TARANABANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9U622S114
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Taranabant
Reactant of Route 2
Reactant of Route 2
Taranabant
Reactant of Route 3
Reactant of Route 3
Taranabant
Reactant of Route 4
Reactant of Route 4
Taranabant
Reactant of Route 5
Reactant of Route 5
Taranabant
Reactant of Route 6
Reactant of Route 6
Taranabant

Q & A

Q1: What is the primary mechanism of action of Taranabant?

A1: Taranabant acts as a highly selective and potent inverse agonist of the cannabinoid CB1 receptor [, , , , , , , , , , , ]. Unlike antagonists that simply block the receptor, inverse agonists reduce its constitutive activity, effectively producing an opposite effect compared to agonists.

Q2: How does Taranabant's inverse agonism at the CB1 receptor lead to weight loss?

A2: Taranabant's binding to the CB1 receptor triggers several downstream effects that contribute to weight loss. It reduces food intake, potentially by modulating neurochemical pathways involved in appetite regulation [, , , , , , ]. Additionally, it has been shown to increase energy expenditure, although the exact mechanisms are still being investigated [].

Q3: Does Taranabant interact with cannabinoid receptor type 2 (CB2)?

A3: Taranabant exhibits a high selectivity for CB1 over CB2 receptors [, ]. This selectivity is desirable as it minimizes potential side effects associated with CB2 receptor modulation.

Q4: What is the molecular formula and weight of Taranabant?

A4: The molecular formula of Taranabant is C28H29ClF3N3O2, and its molecular weight is 530.01 g/mol.

Q5: Is there any structural information available about Taranabant's conformation?

A5: Studies utilizing X-ray crystallography, NMR spectroscopy, and computational analysis revealed that Taranabant displays rigidity along the C11-N13-C14-C16-C17 backbone, while exhibiting flexibility around the C8-C11 and C8-O7 bonds []. This conformational information is crucial for understanding its interactions with the CB1 receptor.

Q6: How has computational chemistry been employed to study Taranabant?

A6: Computational methods, including molecular docking simulations, have been used extensively to investigate the binding interactions of Taranabant with the CB1 receptor [, ]. These studies help visualize the drug's binding pose and identify key amino acid residues involved in the interaction.

Q7: Have any Quantitative Structure-Activity Relationship (QSAR) models been developed for Taranabant or related compounds?

A7: QSAR studies have been conducted on Taranabant analogs to explore the relationship between structural modifications and their binding affinity to the CB1 receptor []. These models aid in understanding the structural features crucial for activity and designing novel compounds with improved properties.

Q8: How do structural modifications on Taranabant impact its activity and selectivity?

A8: Research has shown that even minor modifications to Taranabant's structure can significantly alter its binding affinity, potency, and selectivity for the CB1 receptor [, , , ]. Modifications affecting the aromatic rings, the amide bond, and the trifluoromethylpyridine moiety have all been investigated for their impact on the compound's pharmacological profile.

Q9: What is known about the stability of Taranabant under various conditions?

A9: While the provided research papers do not extensively discuss the stability of Taranabant under various storage conditions, they indicate that metabolic pathways involving oxidation and hydroxylation are key factors to consider []. This suggests potential degradation pathways that would need to be addressed during formulation development.

Q10: Have any formulation strategies been explored to enhance Taranabant's stability, solubility, or bioavailability?

A10: Although the provided papers do not delve into specific formulation strategies for Taranabant, they highlight that co-administration with a high-fat meal significantly increases its bioavailability []. This suggests that formulation approaches targeting lipid-based delivery systems could be beneficial.

Q11: How is Taranabant absorbed, distributed, metabolized, and excreted (ADME)?

A11: Taranabant is rapidly absorbed following oral administration, reaching peak plasma concentrations within 1-2.5 hours [, ]. It undergoes extensive metabolism primarily in the liver, with hydroxylation and oxidation being the main metabolic pathways [, ]. The majority of the drug and its metabolites are excreted via bile into feces, with a smaller fraction eliminated in urine [, ].

Q12: Does the presence of food affect the pharmacokinetics of Taranabant?

A13: Yes, the presence of a high-fat meal significantly affects Taranabant pharmacokinetics, increasing its maximum concentration (Cmax) by 14% and overall exposure (AUC) by 74% []. This highlights the importance of considering food intake in clinical settings and potentially utilizing food-effect to enhance bioavailability.

Q13: Has Taranabant demonstrated efficacy in preclinical models of obesity?

A14: Yes, Taranabant has consistently shown significant weight loss efficacy in preclinical studies using diet-induced obese (DIO) rats [, , , , ]. These studies demonstrated that Taranabant is more potent than another CB1 inverse agonist, Rimonabant, in reducing food intake and body weight.

Q14: What is known about the safety profile of Taranabant?

A16: While Taranabant initially demonstrated a favorable preclinical safety profile in rodents and monkeys [, , ], concerns arose during its clinical development. Phase III trials were halted due to an unfavorable safety profile, particularly regarding neuropsychiatric side effects [, ]. These adverse events, including anxiety, depression, and suicidal ideation, led to the discontinuation of its development [, , , ].

Q15: What analytical methods were employed to characterize and quantify Taranabant in biological samples?

A17: The studies utilized radiolabeled [14C]Taranabant to track its absorption, distribution, metabolism, and excretion in both preclinical and clinical settings [, ]. This technique involves administering a radiolabeled version of the drug and then measuring the radioactivity in various biological samples (e.g., plasma, urine, feces) over time.

Q16: What is known about the solubility of Taranabant?

A18: Although specific solubility data is not provided in the research papers, it's known that co-administering Taranabant with a high-fat meal significantly enhances its absorption []. This suggests that Taranabant might have limited aqueous solubility, and its absorption might be enhanced in a lipid-rich environment.

Q17: Does Taranabant interact with drug transporters or affect drug-metabolizing enzymes?

A19: While the research papers do not extensively discuss drug transporter interactions, they indicate that Taranabant is primarily metabolized by CYP3A4, a major drug-metabolizing enzyme in the liver []. This suggests the potential for drug-drug interactions with co-administered medications that are substrates, inhibitors, or inducers of CYP3A4.

Q18: What is the current research landscape surrounding Taranabant and CB1 receptor antagonists for obesity treatment?

A22: Despite the withdrawal of Taranabant and other first-generation CB1 receptor antagonists, research interest in this drug class for treating obesity and metabolic disorders continues [, , , , , ]. The research landscape is actively exploring alternative strategies to mitigate the adverse neuropsychiatric effects while maintaining the therapeutic benefits. This includes:

  • Peripherally restricted CB1 antagonists: Developing compounds that do not cross the blood-brain barrier, thereby minimizing central nervous system side effects [, , ].
  • CB1 receptor neutral antagonists: Investigating compounds that block the CB1 receptor without affecting its constitutive activity, potentially offering a safer alternative to inverse agonists [, ].
  • Allosteric modulators: Targeting allosteric sites on the CB1 receptor to fine-tune its activity and potentially achieve a more balanced pharmacological profile [].
  • Combination therapies: Exploring the potential of combining CB1 receptor antagonists with other anti-obesity medications to enhance efficacy and potentially reduce the required dose, thereby minimizing side effects [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。